c-Met Potency & Selectivity vs. PF-04217903
MK-8033 demonstrates superior c-Met inhibitory potency (IC50 = 1 nM) compared to PF-04217903 (Ki = 4.8 nM), representing a ~4.8-fold improvement in target engagement [1][2]. Additionally, MK-8033 exhibits a broader selectivity profile, having been tested against over 220 kinases with no significant off-target activity at 1 µM [1], while PF-04217903 was profiled against 208 kinases with >1000-fold selectivity reported [2].
| Evidence Dimension | c-Met inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1 nM (wild-type c-Met) |
| Comparator Or Baseline | PF-04217903: Ki = 4.8 nM (wild-type c-Met) |
| Quantified Difference | MK-8033 exhibits approximately 4.8-fold greater potency |
| Conditions | In vitro kinase activity assay; cell-free system |
Why This Matters
Greater potency at the primary target may translate to lower effective doses, potentially reducing off-target toxicity and improving the therapeutic index.
- [1] Abstract #1751: MK-8033, a selective c-Met / Ron inhibitor, suppresses tumor cell growth in vitro and in vivo. (2009). Cancer Research, 69(9 Supplement), 1751. View Source
- [2] TargetMol. PF-04217903 Product Datasheet. Catalog No. T2676. View Source
